3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine
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Overview
Description
3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with ethyl, methyl, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl, methyl, and propan-2-yloxy groups are introduced through various substitution reactions. For example, alkylation reactions can be used to introduce the ethyl and methyl groups, while the propan-2-yloxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides for alkylation reactions, and alcohols for etherification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-isopropyl-5-methylbenzene: Similar in structure but lacks the pyrazole ring.
4-Bromo-1,2-dimethylcyclohexane: Similar in having multiple substituents but differs in the ring structure.
Uniqueness
3-ethyl-1-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is unique due to its specific combination of substituents and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-1-methyl-5-propan-2-yloxypyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-5-7-8(10)9(12(4)11-7)13-6(2)3/h6H,5,10H2,1-4H3 |
InChI Key |
PYAWRKZIBRSZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)OC(C)C)C |
Origin of Product |
United States |
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